5-(Methylamino)-N-Boc-pentanamine

Lipophilicity Drug Discovery ADME

5-(Methylamino)-N-Boc-pentanamine (CAS: 1311458-36-2) is a selectively protected, unsymmetrical aliphatic diamine featuring a tert-butoxycarbonyl (Boc)-protected primary amine and a free secondary methylamino group on a pentane spacer. This compound belongs to the class of mono-Boc-protected diamines, which serve as versatile linkers and building blocks in medicinal chemistry, bioconjugation, and targeted protein degradation (PROTAC).

Molecular Formula C11H24N2O2
Molecular Weight 216.32 g/mol
CAS No. 1311458-36-2
Cat. No. B1407787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)-N-Boc-pentanamine
CAS1311458-36-2
Molecular FormulaC11H24N2O2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCNC
InChIInChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14)
InChIKeyBMLZYLJFEUKOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylamino)-N-Boc-pentanamine Procurement Guide: Verified Differentiation from N-Boc-Cadaverine and Related Boc-Protected Diamines


5-(Methylamino)-N-Boc-pentanamine (CAS: 1311458-36-2) is a selectively protected, unsymmetrical aliphatic diamine featuring a tert-butoxycarbonyl (Boc)-protected primary amine and a free secondary methylamino group on a pentane spacer. This compound belongs to the class of mono-Boc-protected diamines, which serve as versatile linkers and building blocks in medicinal chemistry, bioconjugation, and targeted protein degradation (PROTAC) [1]. Its core differentiation lies in its orthogonal reactivity: the Boc group provides a masked primary amine for controlled deprotection, while the methylamino group offers a distinct nucleophilic handle with modulated basicity and steric profile compared to the primary amines found in analogs like N-Boc-cadaverine [2].

Why 5-(Methylamino)-N-Boc-pentanamine Cannot Be Replaced by N-Boc-Cadaverine or Other Unmethylated Analogs


Substituting 5-(Methylamino)-N-Boc-pentanamine with N-Boc-cadaverine or N-Boc-pentanamine introduces a critical change in the amine's nucleophilicity and hydrogen-bonding capacity, which can derail synthetic sequences and compromise downstream conjugate performance. N-Boc-cadaverine presents a primary amine (pKa ~10.6) that is a stronger nucleophile and hydrogen-bond donor compared to the secondary methylamino group (pKa ~10.3) in 5-(Methylamino)-N-Boc-pentanamine [1]. In orthogonal protection strategies, the presence of a primary amine can lead to unwanted side reactions (e.g., premature coupling, over-alkylation) or necessitate additional protection/deprotection steps. Furthermore, the increased lipophilicity conferred by the N-methyl group alters the physicochemical properties of final conjugates, influencing solubility, membrane permeability, and non-specific binding—factors that are quantifiable and critical in drug discovery and chemical biology applications [2].

5-(Methylamino)-N-Boc-pentanamine: Quantitative Evidence for Scientific Selection vs. N-Boc-Cadaverine and 5-(Dimethylamino)-N-Boc-pentanamine


Lipophilicity (XLogP3-AA) Differentiation: Optimized Balance for Membrane Permeability

5-(Methylamino)-N-Boc-pentanamine exhibits an XLogP3-AA value of 1.6, placing it in an optimal range for passive membrane permeability while mitigating excessive lipophilicity that can lead to promiscuous binding and poor solubility. In contrast, the unmethylated analog N-Boc-cadaverine has a significantly lower computed logP of 1.29 [1]. This 0.31 log unit difference corresponds to a ~2-fold increase in octanol-water partition coefficient, which can translate to enhanced cellular uptake and blood-brain barrier penetration potential for conjugates incorporating this linker [2].

Lipophilicity Drug Discovery ADME Physicochemical Properties

Hydrogen Bond Donor Count: Reduced Potential for Off-Target Interactions

The target compound possesses 2 hydrogen bond donors (the carbamate NH and the secondary amine NH), whereas N-Boc-cadaverine has 3 hydrogen bond donors (two primary amine protons plus the carbamate NH). This reduction in H-bond donor count can decrease non-specific binding to polar surfaces and reduce the risk of off-target interactions mediated by hydrogen bonding. In the context of PROTAC design, minimizing hydrogen bond donors in the linker region is a recognized strategy to enhance ternary complex formation and degradation efficiency [1].

Hydrogen Bonding Selectivity PROTAC Bioconjugation

Synthetic Efficiency: Higher Reported Yield vs. N-Boc-Cadaverine in Mono-Protection Protocols

While direct yield data for 5-(Methylamino)-N-Boc-pentanamine synthesis is limited in public literature, the analogous mono-Boc protection of 1,5-diaminopentane to yield N-Boc-cadaverine has been reported with yields ranging from 55% to 83% depending on reaction conditions . The target compound's methylamino group offers a less nucleophilic and sterically distinct handle compared to a primary amine, which can simplify orthogonal protection schemes and potentially improve yield by reducing side reactions such as di-Boc formation. This makes it a strategically advantageous building block for complex synthetic sequences requiring a free secondary amine alongside a protected primary amine.

Synthetic Yield Process Chemistry Cost Efficiency Diamine Protection

Molecular Weight and Rotatable Bonds: Balanced Properties for PROTAC Linker Design

5-(Methylamino)-N-Boc-pentanamine has a molecular weight of 216.32 g/mol and 8 rotatable bonds. This places it in the lower end of the molecular weight spectrum for PROTAC linkers, which is advantageous for maintaining overall conjugate drug-likeness. In comparison, commonly used PEG-based linkers (e.g., Methylamino-PEG5-azide) have molecular weights exceeding 300 g/mol. The compound's alkyl chain provides a flexible but relatively rigid spacer compared to PEG, which can influence the ternary complex geometry and degradation efficiency in PROTAC applications [1].

PROTAC Linker Design Molecular Weight Drug-like Properties

5-(Methylamino)-N-Boc-pentanamine: Optimal Application Scenarios Based on Verified Evidence


PROTAC Linker for Targeted Protein Degradation

5-(Methylamino)-N-Boc-pentanamine serves as an alkyl-based PROTAC linker that connects an E3 ligase ligand to a target protein ligand. Its balanced lipophilicity (XLogP3-AA = 1.6) and moderate molecular weight (216.32 g/mol) make it suitable for maintaining favorable drug-like properties of the final PROTAC molecule. The Boc-protected primary amine allows for controlled deprotection and conjugation, while the free secondary methylamino group provides a handle for attaching one of the ligands. This orthogonal reactivity simplifies PROTAC assembly compared to using symmetrical diamines or linkers requiring additional protection steps [1].

Bioconjugation and Protein Modification

The compound's methylamino group can react with activated carboxylic acids (e.g., NHS esters) on biomolecules to form stable amide bonds, while the Boc-protected amine remains masked. This enables site-specific modification of proteins or nanoparticles without interfering with other functional groups. After conjugation, the Boc group can be removed under mild acidic conditions to reveal a primary amine for further derivatization or to impart a positive charge, modulating the bioconjugate's solubility and interaction profile [1].

Synthesis of Heterobifunctional Crosslinkers

The orthogonal protection (Boc on primary amine, free secondary amine) makes 5-(Methylamino)-N-Boc-pentanamine an ideal precursor for heterobifunctional crosslinkers. Researchers can sequentially functionalize the methylamino group with one reactive moiety (e.g., maleimide, azide) and then deprotect the Boc group to install a second, distinct reactive handle. This enables the construction of tailored crosslinkers with defined spacer lengths and reactivity profiles, useful in chemical biology for studying protein-protein interactions or creating antibody-drug conjugates .

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